molecular formula C19H22N4O2S B12131950 N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12131950
M. Wt: 370.5 g/mol
InChI Key: NZNMAGSYIFYNOJ-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H22N4O2S/c1-19(2,3)13-8-5-6-9-14(13)20-16(24)12-26-18-22-21-17(23(18)4)15-10-7-11-25-15/h5-11H,12H2,1-4H3,(H,20,24)

InChI Key

NZNMAGSYIFYNOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

Biological Activity

N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study comparing various triazole derivatives showed that those similar to this compound demonstrated effective inhibition against bacteria and fungi. Specifically, derivatives with furan and triazole components were noted for their enhanced activity against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Similar triazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies indicated that compounds with similar structures exhibited significant inhibition of COX-1 and COX-2 activities .

Analgesic Activity

Analgesic properties have been observed in related compounds. For instance, studies on triazole derivatives demonstrated varying levels of antinociceptive activity in animal models when compared to standard analgesics like aspirin. The mechanism appears to involve modulation of pain pathways and reduction of inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation and pain signaling.
  • Antimicrobial Action : The presence of the triazole ring is known to interfere with fungal cell wall synthesis, making it effective against various pathogens.
  • Modulation of Pain Pathways : The compound may influence neurotransmitter systems involved in pain perception, contributing to its analgesic effects.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many standard antimicrobial agents against Gram-positive and Gram-negative bacteria .

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of various triazole derivatives, this compound was shown to reduce paw edema in rats significantly when administered prior to inflammatory stimuli .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryReduced edema in animal models
AnalgesicComparable efficacy to aspirin in pain models

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to N-(2-tert-butylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the furan and triazole moieties enhances their interaction with biological targets, making them potential candidates for cancer therapy .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. This positions the compound as a candidate for developing new anti-inflammatory drugs .

Fungicidal Activity

The structural composition of this compound suggests potential applications as a fungicide. Compounds containing triazole rings are known for their effectiveness against various fungal pathogens affecting crops. Their mechanism typically involves inhibiting ergosterol biosynthesis, which is vital for fungal cell membrane integrity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is key to optimizing the efficacy of compounds like this compound. Modifications to the tert-butyl and furan groups can lead to variations in biological activity and selectivity towards specific targets. Ongoing SAR studies aim to refine these compounds for enhanced potency and reduced toxicity.

Case Studies and Research Findings

StudyFindings
Molecular Docking Analysis The compound showed significant binding affinity to 5-lipoxygenase, indicating potential as an anti-inflammatory agent .
Anticancer Evaluation Similar compounds demonstrated high levels of growth inhibition against various cancer cell lines, suggesting potential therapeutic applications .
Fungicidal Testing Triazole derivatives exhibited effective antifungal activity, supporting their use in agricultural applications .

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